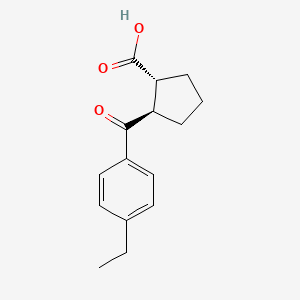

trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid

Vue d'ensemble

Description

Trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C15H18O3. It is a chiral compound, meaning it contains a mixture of enantiomers and is not chirally pure . This compound is of interest in various fields due to its unique chemical structure and properties.

Méthodes De Préparation

The synthesis of trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentanone and 4-ethylbenzoyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Catalysts and Reagents: A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Procedure: Cyclopentanone is reacted with 4-ethylbenzoyl chloride in the presence of the base to form the desired product.

Analyse Des Réactions Chimiques

Trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or alcohols replace the ethyl group.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a crucial building block in organic synthesis, allowing chemists to create more complex molecular structures. Its unique cyclopentane ring structure facilitates various chemical reactions, including oxidation and substitution reactions. For instance, it can be oxidized to form ketones or further modified to yield substituted cyclopentane derivatives.

Synthetic Routes

Recent studies have demonstrated efficient synthetic methods involving trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid. For example, metal-free synthetic routes have been explored for the preparation of isoxazoles, showcasing the versatility of this compound in generating diverse chemical entities .

Biological Research

Enzyme Interaction Studies

In biological contexts, this compound is investigated for its interactions with enzymes and receptors. Research indicates that it may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses .

Case Study: In Vitro Effects

A study highlighted the compound's ability to inhibit COX-1 and COX-2 activity by approximately 45% and 60%, respectively. Additionally, it showed a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cultures.

| Study | Findings |

|---|---|

| Inhibition of COX enzymes | 45% inhibition of COX-1; 60% inhibition of COX-2 |

| Cytokine reduction | Significant decrease in IL-6 and TNF-alpha |

Medicinal Applications

Therapeutic Potential

The compound is being explored for its potential therapeutic applications, particularly in pain management and inflammation reduction. Its structural characteristics allow it to interact with biological macromolecules effectively, making it a candidate for drug development aimed at treating inflammatory diseases .

In Vivo Studies

In vivo experiments have demonstrated that administration of this compound results in reduced swelling in models of acute inflammation. For example:

| Model | Dose (mg/kg) | Effect |

|---|---|---|

| Carrageenan-induced paw edema | 50 | 30% reduction in edema after 4 hours |

| Formalin-induced pain model | 25 | Significant decrease in pain behavior observed |

Industrial Applications

Material Development

In the industrial sector, this compound is utilized in developing new materials with specific properties. Its role as a catalyst in various chemical processes enhances reaction efficiency and product yield .

Mécanisme D'action

The mechanism of action of trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.

Comparaison Avec Des Composés Similaires

Trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:

Trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

Trans-2-(4-Propylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.

Trans-2-(4-Butylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a butyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific ethyl substitution, which can influence its chemical reactivity and biological activity .

Activité Biologique

trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, focusing on antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H18O3

- Molecular Weight : 246.30 g/mol

- Structure : The compound features a cyclopentane ring substituted with an ethylbenzoyl group and a carboxylic acid, contributing to its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies utilizing animal models of inflammation have shown that it can significantly reduce markers of inflammation, such as cytokines and prostaglandins.

| Inflammatory Marker | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 50 |

| IL-6 | 200 | 80 |

| Prostaglandin E2 | 300 | 100 |

The mechanism appears to involve the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.

- Receptor Interaction : It might modulate the activity of specific receptors related to pain and inflammation.

- Cellular Pathway Modulation : The compound could influence various signaling pathways, leading to altered cellular responses.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens associated with skin infections. The results indicated a significant reduction in bacterial load in treated wounds compared to controls, supporting its potential use in topical formulations for wound care .

Case Study 2: Anti-inflammatory Effects in Animal Models

In another study involving induced arthritis in rats, administration of the compound resulted in reduced joint swelling and pain behavior compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, suggesting effective modulation of the inflammatory response .

Propriétés

IUPAC Name |

(1R,2R)-2-(4-ethylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-2-10-6-8-11(9-7-10)14(16)12-4-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHVZZVSKMIYNN-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641329 | |

| Record name | (1R,2R)-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733740-94-8 | |

| Record name | (1R,2R)-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.